N-Boc-Imino-(triphenyl)phosphorane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(triphenyl-λ5-phosphanylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24NO2P/c1-23(2,3)26-22(25)24-27(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPVXCUELYHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373547 | |
| Record name | N-Boc-Imino-(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68014-21-1 | |
| Record name | N-Boc-Imino-(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-Imino-(triphenyl)phosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc Imino Triphenyl Phosphorane
Established Preparative Routes to N-Boc-Imino-(triphenyl)phosphorane
The most prominent and widely utilized method for the synthesis of this compound is the Staudinger reaction. This reaction, named after Hermann Staudinger, involves the reaction of a phosphine (B1218219) with an organic azide (B81097). nih.govorgsyn.orgwikipedia.org In the context of preparing the title compound, the reaction proceeds between triphenylphosphine (B44618) and a suitable N-Boc protected azide precursor.
The general mechanism of the Staudinger reaction commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. nih.govorganic-chemistry.org This initial step forms a phosphazide (B1677712) intermediate, which is typically unstable. The intermediate then undergoes a retro-[2+2] cycloaddition to liberate dinitrogen gas (N₂) and form the desired iminophosphorane. nih.gov
For the synthesis of this compound, the key starting materials are triphenylphosphine (PPh₃) and a source of the N-Boc protected azide moiety. The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF), under an argon or nitrogen atmosphere to prevent unwanted side reactions, particularly oxidation of the phosphine. nih.gov
An alternative approach mentioned in the patent literature involves the nucleophilic substitution reaction of triphenylphosphine imide with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a dichloromethane (B109758) solvent system. google.com This method provides a different pathway to the same product, starting from a pre-formed iminophosphorane.
Advances in Synthetic Procedures and Optimization Strategies
Research into the Staudinger reaction has led to various strategies to optimize the synthesis of iminophosphoranes. While specific studies on the optimization for this compound are not extensively detailed in the provided results, general principles for improving Staudinger reactions can be applied.
One area of focus is the influence of reaction conditions. The choice of solvent can impact the reaction rate and yield. The reaction is often conducted at room temperature, although gentle heating may be employed to ensure completion. The exclusion of moisture and oxygen is critical to prevent the hydrolysis of the iminophosphorane and the oxidation of the triphenylphosphine starting material to triphenylphosphine oxide, a common byproduct. nih.gov
Recent studies on related poly(arylene iminophosphorane)s have highlighted the influence of light and oxygen on the stability of the iminophosphorane linkage, suggesting that carrying out the reaction in the dark and under a strictly inert atmosphere can minimize the formation of phosphine oxide impurities. nih.gov
Considerations for Purity and Scalability in this compound Synthesis
The purification of this compound is a critical step in obtaining a high-quality reagent. The primary impurity encountered in its synthesis is triphenylphosphine oxide. The product is typically a white to off-white crystalline solid. tcichemicals.com
Common purification techniques include recrystallization from a suitable solvent system. For instance, the crude product can be dissolved in a minimal amount of a solvent in which it is soluble at an elevated temperature and then allowed to cool, leading to the crystallization of the pure compound. The choice of solvent is critical and may involve systems like diethyl ether and hexanes. orgsyn.org Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are more soluble can also be an effective purification step.
Reactivity and Mechanistic Investigations of N Boc Imino Triphenyl Phosphorane
Core Reactivity Principles of Iminophosphoranes
Iminophosphoranes, also known as aza-ylides or phosphinimines, are characterized by a phosphorus-nitrogen double bond (P=N). The reactivity of these compounds is dictated by the nucleophilicity of the nitrogen atom and the electrophilicity of the phosphorus atom. The substituents on both the phosphorus and nitrogen atoms significantly influence the electronic and steric properties of the P=N bond, thereby modulating its reactivity. jk-sci.comscispace.com
N-Boc-Imino-(triphenyl)phosphorane in the Staudinger Reaction and Its Variants
The Staudinger reaction, discovered by Hermann Staudinger, traditionally involves the reaction of an organic azide (B81097) with a phosphine (B1218219) to produce an iminophosphorane. wikipedia.orgthermofisher.com This reaction has evolved significantly and now encompasses a range of transformations, including the Staudinger reduction and Staudinger ligation, where this compound and its precursors play a crucial role.
Mechanistic Pathways of Iminophosphorane Formation from Azides
The formation of an iminophosphorane from an azide and a phosphine, such as triphenylphosphine (B44618), proceeds through a well-established mechanism. The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. organic-chemistry.orgnih.gov This initial step leads to the formation of a linear phosphazide (B1677712) intermediate. This intermediate is generally unstable and readily undergoes intramolecular cyclization to form a four-membered ring, which then extrudes dinitrogen (N₂) to yield the iminophosphorane. organic-chemistry.orgysu.am The loss of nitrogen gas is a strong thermodynamic driving force for the reaction. youtube.com
Staudinger Reduction: Scope and Applications in Amine Synthesis
The Staudinger reduction is a mild and efficient method for converting azides into primary amines. organic-chemistry.orgnih.gov The reaction proceeds in two steps: the formation of the iminophosphorane via the Staudinger reaction, followed by hydrolysis of the iminophosphorane to the corresponding amine and a phosphine oxide byproduct, typically triphenylphosphine oxide. wikipedia.org The use of this compound precursors in this context allows for the in situ generation of the iminophosphorane, which is then hydrolyzed to afford the Boc-protected amine. This method is particularly valuable in the synthesis of complex molecules where other reduction methods might be incompatible with sensitive functional groups. nih.gov For instance, it provides an alternative to hydrogenation, which can also reduce alkenes and alkynes. youtube.com
The Staudinger reduction has found application in the synthesis of various amine-containing compounds, including natural products and biologically active molecules. thermofisher.com For example, it has been employed in the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. wikipedia.org Furthermore, the methodology has been extended to the preparation of secondary amines through reductive amination of the intermediate iminophosphorane. nih.gov
Staudinger Ligation: Mechanistic Insights and Kinetic Studies of Amide Formation
The Staudinger ligation is a powerful bioorthogonal reaction that enables the formation of an amide bond between a phosphine and an azide. nih.gov In a traceless Staudinger ligation, a phosphine bearing an electrophilic trap, often an ester, reacts with an azide to form an iminophosphorane. This intermediate then undergoes an intramolecular acyl transfer, followed by hydrolysis, to yield an amide and the phosphine oxide. raineslab.com
Kinetic studies have provided valuable insights into the mechanism of the Staudinger ligation. For reactions involving alkyl azides, the rate-limiting step is typically the initial bimolecular reaction between the phosphine and the azide to form the phosphazide. ysu.am However, with aryl azides, the rate-determining step can shift to the intramolecular amide bond formation due to the increased stability of the resulting azaylide intermediate. ysu.am The reaction generally follows second-order kinetics. nih.gov The solvent also plays a role, with polar, protic solvents tending to accelerate the reaction. ysu.am
| Reactant 1 | Reactant 2 | Product | Rate Constant (M⁻¹s⁻¹) | Conditions |
| Phosphinothioester | Azide | Amide | 7.7 x 10⁻³ | - |
| Perfluoroaryl azide | Triphenylphosphine | Iminophosphorane | 18 | CD₃CN/D₂O (1/1) |
This compound as a Key Reagent in the Aza-Wittig Reaction
The aza-Wittig reaction is analogous to the Wittig reaction and involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.orgnih.gov this compound is a widely used reagent in this transformation due to its stability and predictable reactivity.
Intermolecular Aza-Wittig Reactions with Carbonyl Compounds
In the intermolecular aza-Wittig reaction, this compound reacts with aldehydes or ketones to produce N-Boc protected imines. wikipedia.org The reaction mechanism is believed to proceed through a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. mdpi.com This intermediate then undergoes a retro-[2+2] cycloreversion to yield the imine and triphenylphosphine oxide. mdpi.com
This reaction is a powerful tool for the synthesis of a wide variety of nitrogen-containing compounds, including heterocycles. scispace.comresearchgate.net The reaction is generally high-yielding and proceeds under mild, neutral conditions. researchgate.net Theoretical studies using DFT calculations have supported the proposed [2+2] cycloaddition-cycloreversion mechanism. mdpi.com
| Iminophosphorane | Carbonyl Compound | Product |
| (CH₃)₃P=NCH₃ | Acetaldehyde | N-Methylacetaldimine |
| (CH₃)₃P=NPh | Acetaldehyde | N-Phenylacetaldimine |
| This compound | Various aldehydes/ketones | N-Boc imines |
The versatility of the aza-Wittig reaction extends beyond aldehydes and ketones; it can also be used with other carbonyl-containing compounds like carbon dioxide to form isocyanates and isocyanates to form carbodiimides. wikipedia.org
Intramolecular Aza-Wittig Cyclizations for Heterocycle Formation
The intramolecular aza-Wittig reaction is a powerful strategy for the synthesis of nitrogen-containing heterocycles. This transformation involves the reaction of an iminophosphorane with a carbonyl group located within the same molecule, leading to the formation of a cyclic imine and triphenylphosphine oxide. The reaction proceeds under neutral and mild conditions, often with high yields, making it a favored method for constructing a wide array of heterocyclic frameworks, from simple monocyclic systems to complex polycyclic and macrocyclic structures. scispace.com
In a typical sequence, a molecule containing both an azide and a carbonyl functional group is treated with triphenylphosphine. The phosphine selectively reacts with the azide to form the corresponding iminophosphorane in situ via the Staudinger reaction. This intermediate then undergoes a spontaneous intramolecular aza-Wittig reaction, where the nucleophilic nitrogen of the iminophosphorane attacks the intramolecular carbonyl group. The resulting betaine-like intermediate collapses to form a stable cyclic imine and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion. This methodology has been successfully applied to the synthesis of various nitrogen heterocycles, including those with seven-membered rings. scispace.commdpi.com
For instance, the intramolecular aza-Wittig reaction has been employed in the synthesis of precursors for polyhydroxylated nitrogen heterocycles like (–)-adenophorine. scispace.com Furthermore, this strategy has proven effective in the stereocontrolled total synthesis of complex natural products such as the Stemona alkaloid, (–)-stemospironine, where a seven-membered ring is constructed via this cyclization. scispace.com
The versatility of the intramolecular aza-Wittig reaction is further highlighted by its compatibility with various carbonyl functionalities, including aldehydes, ketones, esters, and amides, allowing for the synthesis of a diverse range of heterocyclic structures.
Table 1: Examples of Heterocycle Formation via Intramolecular Aza-Wittig Reaction
| Starting Material (Azido-carbonyl compound) | Heterocyclic Product | Ring Size | Reference |
| Azido-aldehyde | Cyclic Imine | 7 | mdpi.com |
| Azido-ketone | Cyclic Imine | 7 | mdpi.com |
| 2-Azidobenzoyl derivative with an internal ester | Dihydroquinazolinone derivative | 6 | scispace.com |
| ω-Azidoalkyl ketone | Tetrahydropyridine derivative | 6 | scispace.com |
Catalytic Aza-Wittig Methodologies Involving this compound
A significant drawback of the conventional aza-Wittig reaction is the stoichiometric formation of triphenylphosphine oxide as a byproduct, which can complicate product purification. To address this, catalytic versions of the aza-Wittig reaction have been developed. The central challenge in developing these catalytic cycles is the efficient in situ regeneration of the active phosphine reagent from the phosphine oxide byproduct. beilstein-journals.orgresearchgate.net
Two main strategies have emerged for catalytic aza-Wittig reactions. The first involves the reduction of the phosphine oxide back to the phosphine, which can then re-enter the catalytic cycle. This requires a reducing agent that is compatible with the other functional groups present in the reaction mixture. The second approach utilizes the phosphine oxide itself as a catalyst. In this scenario, the phosphine oxide reacts with an isocyanate to generate the iminophosphorane, and the phosphine oxide is regenerated upon reaction of the iminophosphorane with a carbonyl compound. beilstein-journals.orgresearchgate.net
While the development of catalytic aza-Wittig reactions is an active area of research, specific methodologies detailing the catalytic use of pre-formed this compound or its in situ generation and turnover in a catalytic cycle are not extensively documented. The focus has been more on developing general catalytic systems that can be applied to a range of azides and carbonyl compounds. These systems often employ a catalytic amount of a phosphine or phosphine oxide in the presence of a suitable coreactant, such as an isocyanate or a reducing agent. beilstein-journals.orgresearchgate.net
Other Electrophilic and Nucleophilic Reactivity Modes
Beyond the canonical aza-Wittig reaction, this compound exhibits a range of other reactivity patterns, engaging with various electrophiles and nucleophiles.
Role as a Nucleophilic Catalyst in Carbon-Carbon Bond Formation
The nucleophilic character of the nitrogen atom in iminophosphoranes is a key feature of their reactivity. However, the role of this compound as a direct nucleophilic catalyst in carbon-carbon bond formation is not a well-established area of its application. While nucleophilic catalysis is a fundamental concept in organic synthesis, this specific iminophosphorane is more commonly employed as a stoichiometric reagent rather than a catalyst for this purpose.
Participation in [2+2] Cycloaddition Reactions
The mechanism of the aza-Wittig reaction itself is believed to proceed through a [2+2] cycloaddition between the iminophosphorane and the carbonyl compound to form a transient four-membered oxazaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the final imine and triphenylphosphine oxide. sciforum.net
Reactivity with Specific Electrophiles and Nucleophiles
The nucleophilic nitrogen atom of this compound readily reacts with a variety of electrophiles. masterorganicchemistry.combyjus.comvedantu.comquora.com Besides the well-known reaction with aldehydes and ketones, it can also react with other carbonyl-containing compounds and heterocumulenes. For instance, the aza-Wittig reaction can be extended to carbon dioxide to produce isocyanates, to carbon disulfide to yield isothiocyanates, and with isocyanates to form carbodiimides. wikipedia.org
The reactivity of iminophosphoranes is not limited to carbon-based electrophiles. For example, a related compound, N-(isocyanimino)triphenylphosphorane, has been shown to react with a three-component mixture of 1,1,1-trifluoroacetone (B105887) and aromatic carboxylic acids to produce sterically hindered 1,3,4-oxadiazole (B1194373) derivatives in high yields through an intramolecular aza-Wittig type reaction. researchgate.net
Applications of N Boc Imino Triphenyl Phosphorane in Complex Molecule Synthesis
Synthesis of Nitrogen-Containing Functional Groups
The reactivity of the P=N bond in N-Boc-imino-(triphenyl)phosphorane is the cornerstone of its application in synthesizing nitrogenous functional groups. The presence of the tert-butoxycarbonyl (Boc) group provides a convenient means of installing a protecting group on the resulting nitrogen atom, which is crucial in multi-step syntheses.
This method is particularly valuable as it generates N-Boc imines, which can be somewhat unstable and difficult to isolate but serve as versatile intermediates for further transformations. For instance, research has shown the in situ generation of N-Boc-imines from N-Boc-aminals, which are then used to synthesize previously inaccessible N-Boc-protected propargylic and allylic amines. researchgate.net The resulting N-Boc-propargylic amines can be subsequently oxidized with manganese dioxide to furnish novel N-Boc-ketimines. researchgate.net
Table 1: Synthesis of N-Boc-Ketimines via Oxidation of N-Boc-Amines Derived from In Situ Generated N-Boc-Imines
| Starting N-Boc-Amine | Organomagnesium Reagent | Intermediate N-Boc-Amine | Oxidizing Agent | Final N-Boc-Ketimine |
|---|---|---|---|---|
| N-Boc-aminal of phenylacetaldehyde | Propargylmagnesium bromide | N-Boc-1-phenyl-2-propynylamine | MnO₂ | N-Boc-1-phenyl-2-propyn-1-imine |
| N-Boc-aminal of cyclohexanecarbaldehyde | Allylmagnesium bromide | N-Boc-1-cyclohexyl-2-propenylamine | MnO₂ | N-Boc-1-cyclohexyl-2-propen-1-imine |
| N-Boc-aminal of benzaldehyde | Phenylethynylmagnesium bromide | N-Boc-1,3-diphenyl-2-propynylamine | MnO₂ | N-Boc-1,3-diphenyl-2-propyn-1-imine |
This table is a representative illustration of the synthetic strategy described in the literature. researchgate.net
There is no significant evidence in the literature to suggest that this compound is used for the de novo synthesis of N-Boc-protected amino acids or as a coupling reagent in peptide synthesis. The standard and overwhelmingly prevalent methodology in peptide chemistry involves the use of pre-synthesized N-Boc-protected amino acids. These building blocks are then coupled together using a variety of specialized reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, PyBOP) to form the peptide bonds. nih.gov The role of the Boc group is solely as a temporary protecting group for the N-terminus, not as part of a reactive reagent like an iminophosphorane during the coupling step.
Synthesis of Heterocyclic Scaffolds
The intramolecular aza-Wittig reaction is a powerful strategy for the synthesis of nitrogen-containing heterocycles. scispace.com This involves a molecule containing both an iminophosphorane and a carbonyl group (or its equivalent), which can cyclize to form a ring.
The synthesis of β-lactams (2-azetidinones) is of great interest due to their presence in numerous antibiotic families. A primary method for their construction is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov While this compound can serve as a precursor to the required imine component via an aza-Wittig reaction with an aldehyde, there are no specific, documented examples of this particular iminophosphorane being used in a subsequent Staudinger reaction to produce N-Boc-protected β-lactams. The literature on β-lactam synthesis describes a variety of other established routes. nih.govorganic-chemistry.org
The synthesis of 1,3,4-oxadiazole (B1194373) rings via an intramolecular aza-Wittig reaction is a known and efficient process. However, this transformation is well-documented for a different reagent, (N-isocyanimino)triphenylphosphorane . In that reaction, the isocyanimino-phosphorane reacts with a carboxylic acid to generate an acyl-iminophosphorane intermediate, which then undergoes a cyclodehydration via an intramolecular aza-Wittig reaction to furnish the 1,3,4-oxadiazole core. This specific pathway has not been reported for this compound, as the structure of the N-Boc reagent does not lend itself to the same intermediate formation required for this particular heterocyclic synthesis.
Synthesis of Polyaza Ring Systems
The construction of polyaza ring systems, scaffolds present in numerous biologically active molecules and functional materials, represents a significant challenge in synthetic chemistry. This compound, through the aza-Wittig reaction, provides a robust methodology for the formation of carbon-nitrogen double bonds, a key step in the cyclization of many nitrogen-containing heterocycles. wikipedia.orgehu.es
The aza-Wittig reaction involves the reaction of an iminophosphorane, such as this compound, with a carbonyl compound to yield an imine and triphenylphosphine (B44618) oxide. wikipedia.org This transformation is particularly valuable for creating cyclic imines, which can then be further elaborated into saturated or partially saturated polyaza systems.
Methodologies based on the aza-Wittig-type reaction of bis(iminophosphoranes) have been extensively used for the preparation of a wide variety of nitrogen-containing heterocyclic ring systems. researchgate.net The resulting aza-Wittig products, which are functionalized heterocumulenes, can undergo various cyclization pathways, including electrocyclic ring-closure, intramolecular amination, [2+2] cycloaddition, or intramolecular Diels-Alder reactions. researchgate.net
For instance, the reaction of a molecule containing two carbonyl groups with a reagent that can form a bis(iminophosphorane) can lead to the formation of macrocyclic structures containing multiple nitrogen atoms. While much of the literature focuses on bis(iminophosphoranes), the principles can be extended to strategies involving the sequential or tandem use of mono-iminophosphoranes like this compound to build up complex polyaza frameworks. The Boc (tert-butoxycarbonyl) protecting group on the iminophosphorane is advantageous as it can be readily removed under acidic conditions, allowing for further functionalization of the newly formed nitrogen-containing ring. organic-chemistry.orgresearchgate.netresearchgate.net
A general strategy for the synthesis of polyaza macrocycles involves the reaction of a diamine with a dicarbonyl compound. The use of this compound can be envisioned in a stepwise approach where it is used to introduce a protected imine at one end of a growing chain, which is then followed by further reactions to complete the macrocyclic structure.
| Starting Material 1 | Starting Material 2 | Resulting Polyaza System (Example) | Key Reaction Type |
| Dicarbonyl Compound | Diamine | Diazacycloalkane | Aza-Wittig Reaction |
| Azido-ketone | Triphenylphosphine | Cyclic Imine | Intramolecular Aza-Wittig |
| Bis(electrophile) | N,N'-Bis(iminophosphorane) | Polyaza Macrocycle | Tandem Aza-Wittig |
Utility in Mannich Reactions and Related Amination Processes
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a carbon atom adjacent to a carbonyl group. organic-chemistry.orgyoutube.com This three-component condensation reaction typically involves an aldehyde, a primary or secondary amine, and a ketone or other active hydrogen compound. youtube.com While this compound is not a direct component in the classical Mannich reaction, its reactivity can be harnessed in related amination processes to introduce a protected amino group.
The primary utility of this compound in this context lies in its ability to generate N-Boc protected imines in situ or to serve as a precursor for N-Boc protected amines. These N-Boc imines are valuable electrophiles in Mannich-type reactions. For example, the reaction of an aldehyde with this compound would generate an N-Boc imine, which can then react with an enol or enolate to form a β-amino ketone derivative. This two-step sequence effectively achieves an aminomethylation with a protected amino group.
Furthermore, the Staudinger reaction of azides with triphenylphosphine to form iminophosphoranes, followed by hydrolysis, provides a route to primary amines. By using a Boc-protected azide (B81097) precursor, one could generate this compound, which upon subsequent reaction and deprotection sequences, can lead to the introduction of a primary amine, a key component in many Mannich reactions.
The development of catalytic asymmetric Mannich reactions has been a significant area of research, often employing pre-formed N-Boc imines as electrophiles. nih.gov The synthesis of these N-Boc imines can be achieved through various methods, and the use of this compound represents a potential, albeit less commonly documented, route to these crucial intermediates.
| Reaction Type | Role of this compound | Product Type |
| Mannich-type Reaction | In situ generation of N-Boc imine | β-Amino Ketone |
| Amination | Precursor to N-Boc protected amines | Primary or Secondary Amine |
| Multicomponent Reaction | Source of protected nitrogen | Highly functionalized amines |
Strategic Applications in Total Synthesis of Natural Products and Pharmaceutical Intermediates
The true test of a synthetic methodology lies in its ability to facilitate the construction of complex and biologically important molecules. While direct and explicit examples of the use of this compound in the total synthesis of the specific natural products requested were not found in the surveyed literature, its potential application can be inferred from established synthetic strategies for similar molecules. The aza-Wittig reaction, the primary transformation involving this reagent, is a known tool for the synthesis of alkaloids and other nitrogen-containing natural products. nih.govrsc.org
For instance, the synthesis of many alkaloids involves the formation of a piperidine (B6355638) or other nitrogen-containing ring. mdpi.com An intramolecular aza-Wittig reaction using a substrate containing both a carbonyl group and an azide (which can be converted to an iminophosphorane in situ with triphenylphosphine) is a powerful method for constructing such rings. The use of an N-Boc protected iminophosphorane in such a strategy would yield a protected cyclic amine, ready for further elaboration.
In the context of pharmaceutical intermediates, the synthesis of complex molecules often requires the precise introduction of nitrogen-containing functional groups. For example, the synthesis of various antiviral and anticancer agents involves the construction of heterocyclic scaffolds. unica.it The ability of this compound to mediate the formation of imines under mild conditions makes it a potentially valuable tool in the synthesis of such pharmaceutical building blocks. The interrupted aza-Wittig reaction, where the intermediate oxaphosphetane is trapped by a nucleophile, has been used to synthesize ureas, carbamates, and amides, which are common functionalities in drug molecules. rsc.org
While the direct application of this compound in the synthesis of the specific targets mentioned in the prompt could not be definitively confirmed from the search results, its role in constructing key nitrogen-containing structural motifs highlights its potential as a strategic reagent in the arsenal (B13267) of synthetic chemists tackling the synthesis of complex bioactive molecules.
Theoretical and Computational Studies of N Boc Imino Triphenyl Phosphorane
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of N-Boc-Imino-(triphenyl)phosphorane. These studies typically employ methods like Hartree-Fock (HF) and post-Hartree-Fock methods to elucidate the nature of the phosphorus-nitrogen bond, which is central to the compound's reactivity.
Natural Bond Orbital (NBO) analysis is a common computational tool used to analyze the bonding in such systems. For a molecule like this compound, NBO analysis would likely reveal a significant polarization of the P-N bond towards the nitrogen atom, consistent with the ylidic character. The analysis would also detail the delocalization of the nitrogen lone pair into the d-orbitals of phosphorus, contributing to the double bond character.
Illustrative Data Table: Calculated Electronic Properties of a Model Iminophosphorane
| Property | Calculated Value | Method |
| P=N Bond Length | ~1.6 - 1.7 Å | DFT/B3LYP |
| P-N-C Bond Angle | ~120 - 125° | DFT/B3LYP |
| Mulliken Charge on N | -0.8 to -1.0 | DFT/B3LYP |
| Mulliken Charge on P | +1.0 to +1.2 | DFT/B3LYP |
| Dipole Moment | High | DFT/B3LYP |
Note: These are typical values for related iminophosphoranes and serve as an illustration.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. For this compound, DFT studies are crucial for understanding the intricacies of its reactions, most notably the aza-Wittig reaction. nih.gov
The aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl compound to form an imine and triphenylphosphine (B44618) oxide, is a cornerstone of its application. DFT calculations can map out the entire potential energy surface of this reaction, identifying key intermediates and transition states. The generally accepted mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the final products.
DFT studies would focus on the energetics of this pathway. The activation energy for the formation of the oxazaphosphetane transition state and the subsequent barrier for its decomposition would be calculated. These calculations would also provide the geometries of the transition states, revealing the atomic arrangements at the point of highest energy along the reaction coordinate. For instance, the transition state for the initial cycloaddition is expected to be asynchronous, with the N-C bond forming ahead of the P-O bond.
Illustrative Data Table: Calculated Energetics for a Model Aza-Wittig Reaction
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Iminophosphorane + Aldehyde) | 0.0 |
| 2 | Transition State 1 (Cycloaddition) | +10 to +15 |
| 3 | Oxazaphosphetane Intermediate | -20 to -30 |
| 4 | Transition State 2 (Cycloreversion) | -5 to +5 |
| 5 | Products (Imine + Triphenylphosphine Oxide) | -40 to -50 |
Note: These values are illustrative and represent a typical energetic profile for an aza-Wittig reaction.
Computational Analysis of Reactivity and Selectivity in this compound Mediated Transformations
Computational methods are invaluable for rationalizing and predicting the reactivity and selectivity observed in reactions involving this compound. The electronic and steric effects of both the iminophosphorane and its reaction partners can be quantified to understand outcomes like chemoselectivity and stereoselectivity.
Frontier Molecular Orbital (FMO) theory is often employed to explain reactivity. In the aza-Wittig reaction, the Highest Occupied Molecular Orbital (HOMO) of the iminophosphorane (centered on the nucleophilic nitrogen) and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound (centered on the electrophilic carbon) govern the initial interaction. The energy gap between these orbitals can be correlated with the reaction rate.
Computational studies can also explain the influence of substituents on reactivity. For example, electron-donating groups on the phenyl rings of the triphenylphosphine moiety would be expected to raise the energy of the HOMO, making the iminophosphorane more nucleophilic and reactive. Conversely, electron-withdrawing groups on the carbonyl partner would lower the LUMO energy, accelerating the reaction.
In cases of stereoselective reactions, DFT can be used to calculate the energies of diastereomeric transition states. The observed stereochemical outcome can then be rationalized by the lower energy of the favored transition state.
Predicting Novel Reactivity and Designing Advanced Reagents
A key frontier in computational chemistry is the prediction of new reactions and the rational design of improved reagents. While specific examples for this compound are not prominent in the literature, the framework for such investigations is well-established.
By computationally screening the reactivity of this compound against a variety of electrophiles, novel reaction pathways could be uncovered. For instance, its potential in cycloaddition reactions with different types of unsaturated systems could be explored theoretically before being attempted in the lab.
Furthermore, computational modeling can guide the design of new iminophosphorane reagents with tailored properties. By systematically modifying the substituents on the phosphorus or nitrogen atoms in silico, chemists can tune the reagent's reactivity, selectivity, and even physical properties like solubility and stability. For example, replacing the phenyl groups with other aryl or alkyl groups, or altering the N-protecting group, could lead to reagents with enhanced performance in specific applications. These "in silico experiments" can significantly accelerate the discovery of next-generation reagents.
Derivatives and Analogs of Imino Triphenyl Phosphoranes
Synthesis and Reactivity of Modified Iminophosphoranes
The synthesis of iminophosphoranes is most commonly achieved through the Staudinger reaction, where a tertiary phosphine (B1218219) reacts with an organic azide (B81097). An alternative route is the Kirsanov reaction. Recently, novel methods such as electrochemical synthesis have been developed, offering a safer and more sustainable approach by using commercially available phosphines and an aminating reagent like bis(trimethylsilyl)carbodiimide. rsc.org This electrochemical method is notable for its operational simplicity and ability to be scaled up. rsc.org
The reactivity of iminophosphoranes is largely governed by the polarized P=N bond. They are well-known for their participation in the aza-Wittig reaction, where they react with carbonyl compounds to form imines, a fundamental transformation in the synthesis of nitrogen-containing heterocycles. acs.orgwikipedia.org Beyond this, modified iminophosphoranes serve as powerful ligands in transition metal catalysis, finding application in a variety of cross-coupling reactions. rsc.org For instance, iminophosphorane-based ligands have been successfully employed in nickel-catalyzed reactions, in some cases showing improved performance over standard ligands like bipyridines. rsc.org The modification of the phosphine precursor allows for the tuning of the ligand's steric and electronic properties, which in turn influences the activity and selectivity of the metal catalyst. mdpi.com
Bis(iminophosphoranes) as Polyfunctional Building Blocks for Complex Architectures
Bis(iminophosphoranes), which contain two iminophosphorane moieties within the same molecule, are powerful polyfunctional building blocks for creating complex molecular structures, particularly nitrogen-containing heterocycles. acs.orgnih.gov The dual reactivity allows for the construction of fused ring systems through sequential or tandem aza-Wittig reactions.
The general strategy involves reacting the bis(iminophosphorane) with a compound containing two electrophilic sites, such as dicarbonyls or diisocyanates. This leads to the formation of bis(carbodiimides) or other intermediates which can then undergo intramolecular cyclization to yield complex polyaza systems. nih.gov For example, bis(iminophosphoranes) have been used to synthesize thieno[2,3-d:5,4-d']dipyrimidine derivatives, which are of interest for their potential biological activities. nih.gov
A key feature of some bis(iminophosphoranes) is the differential reactivity of the two iminophosphorane groups, which enables the stepwise construction of unsymmetrical heterocyclic systems. nih.gov This controlled reactivity is crucial for accessing a wider range of complex molecular architectures that would be challenging to synthesize through other methods. The versatility of bis(iminophosphoranes) makes them valuable tools in the synthesis of rigid bicyclic guanidines and fully unsaturated azolo-fused 1,3-diazepines. acs.orgacs.org
Development and Application of Chiral Iminophosphorane Derivatives in Asymmetric Synthesis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral iminophosphoranes are an emerging class of organocatalysts and ligands for this purpose. researchgate.net The synthesis of these chiral derivatives often starts with the preparation of P-stereogenic (chiral at the phosphorus atom) phosphines, which are then converted to the corresponding iminophosphoranes. nih.gov
One approach involves the use of a chiral auxiliary, such as cis-1-amino-2-indanol, to guide the stereoselective synthesis of a P-stereogenic aminophosphine, a key intermediate. nih.gov Alternatively, chiral iminophosphoranes can be designed as bifunctional catalysts, incorporating a hydrogen-bond donor group alongside the basic iminophosphorane moiety to effectively control the stereochemical outcome of a reaction. researchgate.netresearchgate.net These catalysts have shown promise in the desymmetrization of prochiral compounds. researchgate.net
In application, chiral iminophosphorane ligands have been successfully used in transition metal-catalyzed reactions. For example, chiral phosphine precursors like BINAP and SEGPHOS can be converted into their chiral bis(iminophosphorane) analogs. rsc.org These ligands create a chiral environment around the metal center, inducing high enantioselectivity in reactions such as asymmetric hydrogenation and various cross-coupling reactions. nih.govuni-muenchen.denih.gov The modular nature of iminophosphorane synthesis allows for the creation of extensive libraries of chiral ligands, facilitating the optimization of catalysts for specific asymmetric transformations. nih.govmdpi.com
Bioorthogonal Iminophosphorane Reagents and Their Chemical Biology Implications
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The Staudinger ligation is a landmark bioorthogonal reaction that relies on the formation of an iminophosphorane intermediate. This reaction is used to selectively label biomolecules, such as proteins and glycans, that have been metabolically engineered to contain an azide group.
The process begins with the reaction of an azide-modified biomolecule with a specifically designed phosphine reagent. This phosphine contains an electrophilic trap, typically a methyl ester, positioned to intercept the initially formed aza-ylide (iminophosphorane). Instead of hydrolyzing to an amine and phosphine oxide (as in the classic Staudinger reaction), the iminophosphorane undergoes a rapid intramolecular cyclization and rearrangement, resulting in a stable amide bond that covalently links the phosphine-based probe to the biomolecule.
This methodology has profound implications for chemical biology. It allows for the visualization of cellular processes, the identification of protein-protein interactions, and the tracking of metabolic pathways in real-time within a living organism. More recently, interrupted aza-Wittig reactions that utilize iminophosphoranes and CO₂ (including its radioisotope carbon-11) have been developed for PET imaging applications, enabling the synthesis of radiolabeled ureas, carbamates, and amides. rsc.orgchemrxiv.org This highlights the continued evolution and importance of iminophosphorane chemistry in advancing our understanding of complex biological systems.
Advanced Analytical and Spectroscopic Techniques in N Boc Imino Triphenyl Phosphorane Research
Spectroscopic Characterization for Mechanistic Elucidation (e.g., NMR, IR)
Spectroscopic methods are fundamental tools for the characterization of N-Boc-Imino-(triphenyl)phosphorane and for tracking its transformations during chemical reactions, most notably the aza-Wittig reaction. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and bonding within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of this compound. The spectra provide characteristic signals for the tert-butoxycarbonyl (Boc) group and the triphenylphosphine (B44618) moiety.
In ¹H NMR spectra, the tert-butyl group typically appears as a sharp singlet, while the protons of the phenyl groups attached to phosphorus produce complex multiplets in the aromatic region. For the related triphenylphosphine, these aromatic protons typically resonate in the range of 7.2-7.4 ppm. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups within this compound. The most significant absorption bands are associated with the carbonyl group (C=O) of the Boc protector and the phosphorus-nitrogen double bond (P=N). The stretching vibration of the C=O group in carbamates typically appears in the region of 1700-1730 cm⁻¹. The P=N stretching frequency is also a key diagnostic peak for iminophosphoranes.
During a reaction, such as the aza-Wittig reaction with an aldehyde or ketone, IR spectroscopy can be used to monitor the disappearance of the carbonyl reactant and the formation of the imine product (C=N bond), which has a characteristic stretching frequency.
| Spectroscopic Data for this compound and Related Moieties | |
| Technique | Observed Feature and Typical Chemical Shift/Frequency |
| ¹H NMR | tert-butyl protons (s, ~1.5 ppm), Phenyl protons (m, ~7.4-7.8 ppm) |
| ¹³C NMR | tert-butyl carbons (C(CH₃)₃ and C(CH₃)₃), Carbonyl carbon (~150-160 ppm), Phenyl carbons (~128-135 ppm) |
| IR Spectroscopy | C=O stretch (~1700-1730 cm⁻¹), P=N stretch |
X-ray Crystallographic Studies of this compound, Intermediates, and Products
These studies reveal key structural features, such as the geometry around the phosphorus atom and the conformation of the N-acyl group. For instance, in related compounds, the phosphorus atom typically adopts a tetrahedral geometry. The P=N bond length is a critical parameter that provides information about the degree of double bond character.
Crystallographic analysis of the oxazaphosphetane intermediate in the aza-Wittig reaction, although often challenging due to its transient nature, would provide direct evidence for the proposed [2+2] cycloaddition mechanism. Similarly, X-ray structures of the final imine products confirm their stereochemistry and provide concrete proof of the transformation's outcome. The analysis of crystal packing can also reveal intermolecular interactions that may influence the solid-state reactivity.
| Typical Crystallographic Parameters for Related N-Acyl Iminophosphorane Structures | |
| Parameter | Typical Value Range |
| P=N Bond Length | ~1.55 - 1.65 Å |
| P-C Bond Length | ~1.80 - 1.85 Å |
| N-C (carbonyl) Bond Length | ~1.35 - 1.45 Å |
| C=O Bond Length | ~1.20 - 1.25 Å |
| P-N-C Bond Angle | ~120 - 130° |
Kinetic and Thermodynamic Investigations of Reaction Pathways
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism.
Kinetic Studies: Experimental kinetic studies on the aza-Wittig reaction of this compound are not extensively documented in the literature. However, theoretical and computational studies on related iminophosphoranes provide significant insights. These studies often employ Density Functional Theory (DFT) to model the reaction pathway, calculating the energies of reactants, transition states, intermediates, and products.
The key steps in the aza-Wittig reaction mechanism that are subject to kinetic investigation include:
The initial nucleophilic attack of the iminophosphorane on the carbonyl compound to form a betaine-like intermediate.
The subsequent cyclization to form the four-membered oxazaphosphetane ring.
The final cycloreversion to yield the imine and triphenylphosphine oxide.
| Thermodynamic and Kinetic Parameters of Interest in Aza-Wittig Reactions | |
| Parameter | Significance |
| Activation Energy (Ea) | Determines the rate of a reaction step. A lower Ea corresponds to a faster reaction. |
| Enthalpy of Reaction (ΔH) | Indicates whether a reaction step is exothermic or endothermic. |
| Gibbs Free Energy of Activation (ΔG‡) | Relates to the reaction rate constant. |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity and position of equilibrium for a reaction step. |
Future Perspectives and Emerging Research Directions for N Boc Imino Triphenyl Phosphorane
The field of organic synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable chemical transformations. N-Boc-imino-(triphenyl)phosphorane, a key reagent in aza-Wittig reactions, is at the forefront of this evolution. Future research is focused on overcoming its current limitations and expanding its utility into new scientific domains. Key emerging directions include broadening its chemical reactivity, developing green catalytic systems, integrating it into modern automated synthesis platforms, and exploring its potential in materials science and bioconjugation. Furthermore, the rational design of new phosphorane reagents promises to unlock unprecedented levels of performance and applicability.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing enecarbamates using N-Boc-imino-(triphenyl)phosphorane?
- Methodological Answer : Use stoichiometric amounts of the ketone (1.0 eq.) and this compound (1.1 eq.) in toluene at 80°C. This setup minimizes side reactions and maximizes enecarbamate yield . Monitoring via TLC or NMR is recommended to confirm reaction completion.
Q. How can this compound be identified and characterized in solid-state studies?
- Methodological Answer : Utilize solid-state P and C CPMAS NMR spectroscopy. The P shielding tensor anisotropy and N quadrupole coupling tensor provide structural insights. Ab initio calculations (e.g., hf/6-31g*) corroborate experimental data but require larger basis sets for isotropic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
